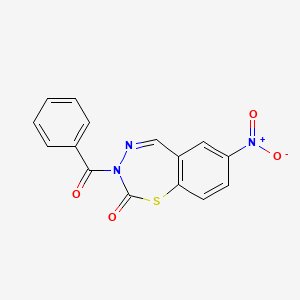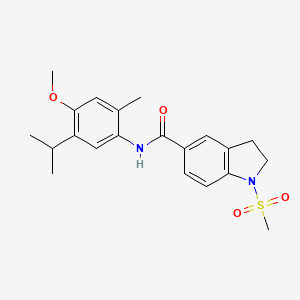![molecular formula C13H13N3S2 B11491872 1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea](/img/structure/B11491872.png)
1-[2-(Methylsulfanyl)phenyl]-3-pyridin-3-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiourea group attached to a pyridine ring and a phenyl ring substituted with a methylsulfanyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA typically involves the reaction of 2-(methylsulfanyl)aniline with pyridine-3-carbonyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at room temperature to slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as solvent choice, temperature, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as a solvent.
Substitution: Nucleophiles like amines or alcohols, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Thiourea derivatives with different substituents on the sulfur atom.
Scientific Research Applications
3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA involves its interaction with molecular targets, particularly enzymes. The thiourea group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. Additionally, the methylsulfanyl group can interact with thiol groups in proteins, leading to the modulation of protein function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Uniqueness
3-[2-(METHYLSULFANYL)PHENYL]-1-(PYRIDIN-3-YL)THIOUREA is unique due to the presence of both a thiourea group and a methylsulfanyl group, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C13H13N3S2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C13H13N3S2/c1-18-12-7-3-2-6-11(12)16-13(17)15-10-5-4-8-14-9-10/h2-9H,1H3,(H2,15,16,17) |
InChI Key |
FDTCYNFZAVQZSM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=S)NC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-ethoxybenzamide](/img/structure/B11491794.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11491798.png)

![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11491825.png)
![3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[3-(morpholin-4-yl)propyl]amino}propan-2-yl)propanamide](/img/structure/B11491832.png)
![4-bromo-3-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11491836.png)
![N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11491837.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11491841.png)
![3-benzyl-5-(1H-indol-3-yl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491850.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B11491855.png)

![6-bromo-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B11491868.png)
![N-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11491875.png)
